molecular formula C25H21N3 B2703630 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-39-8

1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2703630
CAS RN: 901267-39-8
M. Wt: 363.464
InChI Key: VBNUOBUMDLPMQQ-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has gained significant attention in scientific research due to its potential pharmacological applications.

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. DMPPQ serves as an organoboron reagent in this process, contributing to the creation of complex molecules.

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Anti-Inflammatory Properties

Overview: DMPPQ’s unique structure makes it a promising candidate for anti-inflammatory drug development.

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Serotonin Antagonism

Overview: DMPPQ derivatives exhibit serotonin receptor antagonism, which has implications for neurological disorders.

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Bioactive Quinazoline Derivative

Overview: DMPPQ belongs to the quinazoline family, known for diverse biological activities.

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Molecular Probes and Sensors

Overview: DMPPQ derivatives can serve as fluorescent probes or sensors.

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properties

IUPAC Name

1-(2,3-dimethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-16-12-13-22-20(14-16)25-21(15-26-22)24(19-9-5-4-6-10-19)27-28(25)23-11-7-8-17(2)18(23)3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNUOBUMDLPMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC(=C4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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